

# Spectroscopic Profile of N-Cyclohexyl-1,3-propanediamine: A Technical Guide

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## Compound of Interest

Compound Name: *N-Cyclohexyl-1,3-propanediamine*

Cat. No.: *B145808*

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This technical guide provides a comprehensive overview of the spectral data for **N-Cyclohexyl-1,3-propanediamine** (CAS No: 3312-60-5), a diamine compound with applications in various chemical syntheses. This document presents available mass spectrometry data, predicted Nuclear Magnetic Resonance (NMR) data, and expected Infrared (IR) spectroscopy characteristics. Detailed, generalized experimental protocols for obtaining such spectra are also provided to aid in laboratory analysis.

## Chemical Structure and Properties

**N-Cyclohexyl-1,3-propanediamine** is a primary and secondary amine with the molecular formula  $C_9H_{20}N_2$  and a molecular weight of 156.27 g/mol .<sup>[1][2]</sup> Its structure consists of a cyclohexyl group and a propanediamine chain.

Molecular Structure:

Caption: Chemical structure of **N-Cyclohexyl-1,3-propanediamine**.

## Spectral Data Summary

The following tables summarize the available and predicted spectral data for **N-Cyclohexyl-1,3-propanediamine**.

## Mass Spectrometry (Electron Ionization)

Data sourced from the NIST WebBook.[\[2\]](#)

Mass-to-Charge Ratio (m/z)	Relative Intensity (%)
41	45
43	50
44	100
55	40
56	95
69	30
83	25
84	35
98	20
100	80
113	15
127	10
141	5
156 (M <sup>+</sup> )	10

## <sup>1</sup>H NMR (Predicted)

Predicted data; experimental values may vary.

Chemical Shift (ppm)	Multiplicity	Number of Protons	Assignment
~2.7	Triplet	2	-CH <sub>2</sub> -NH <sub>2</sub>
~2.5	Triplet	2	-NH-CH <sub>2</sub> -
~2.3	Multiplet	1	Cyclohexyl CH-N
~1.8-1.5	Multiplet	7	Cyclohexyl CH <sub>2</sub> and Propyl -CH <sub>2</sub> -
~1.3-1.0	Multiplet	6	Cyclohexyl CH <sub>2</sub> and NH/NH <sub>2</sub>

### <sup>13</sup>C NMR (Predicted)

Predicted data; experimental values may vary.

Chemical Shift (ppm)	Assignment
~57	Cyclohexyl CH-N
~50	-NH-CH <sub>2</sub> -
~42	-CH <sub>2</sub> -NH <sub>2</sub>
~34	Cyclohexyl CH <sub>2</sub>
~32	Propyl -CH <sub>2</sub> -
~26	Cyclohexyl CH <sub>2</sub>
~25	Cyclohexyl CH <sub>2</sub>

### Infrared (IR) Spectroscopy (Expected Absorptions)

Wavenumber (cm <sup>-1</sup> )	Intensity	Assignment
3350-3250	Medium, broad	N-H stretching (primary and secondary amine)
2920-2850	Strong	C-H stretching (aliphatic)
1650-1580	Medium	N-H bending (primary amine)
1470-1440	Medium	C-H bending (CH <sub>2</sub> )
1250-1020	Medium	C-N stretching

## Experimental Protocols

The following are generalized experimental protocols for obtaining the spectral data presented above.

### Nuclear Magnetic Resonance (NMR) Spectroscopy

- **Sample Preparation:** A solution is prepared by dissolving approximately 10-20 mg of **N-Cyclohexyl-1,3-propanediamine** in a suitable deuterated solvent, such as chloroform-d (CDCl<sub>3</sub>) or deuterium oxide (D<sub>2</sub>O). A small amount of a reference standard, like tetramethylsilane (TMS), may be added. The solution is then transferred to a 5 mm NMR tube.
- **Data Acquisition:** The NMR tube is placed in the spectrometer. For <sup>1</sup>H NMR, the instrument is typically a 400 or 500 MHz spectrometer. For <sup>13</sup>C NMR, a higher concentration of the sample may be needed, and the acquisition is performed on a spectrometer operating at a corresponding frequency (e.g., 100 or 125 MHz). The magnetic field is shimmed to achieve homogeneity.
- **Data Processing:** The acquired free induction decay (FID) signal is Fourier transformed to obtain the NMR spectrum. The spectrum is then phased, baseline corrected, and referenced to the solvent or TMS signal.

### Attenuated Total Reflectance Fourier-Transform Infrared (ATR-FTIR) Spectroscopy

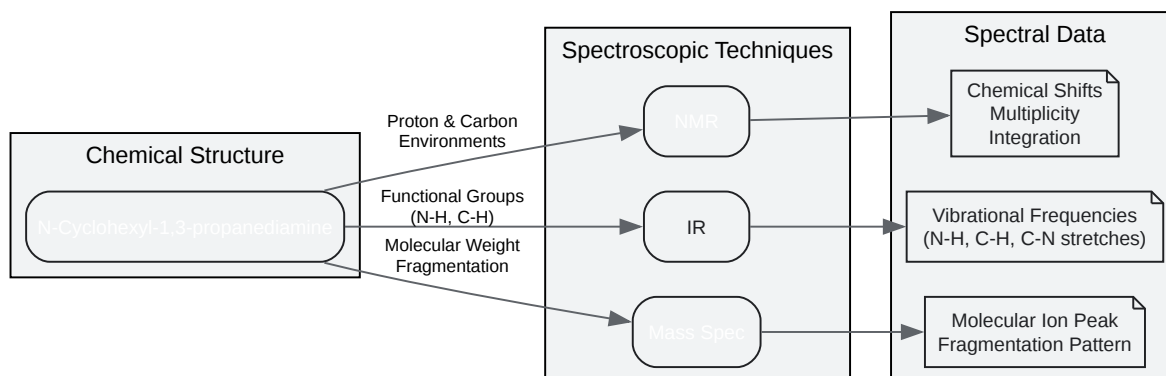
- **Background Collection:** A background spectrum of the clean, empty ATR crystal is recorded. This accounts for any atmospheric or instrumental interferences.
- **Sample Application:** A small drop of liquid **N-Cyclohexyl-1,3-propanediamine** is placed directly onto the ATR crystal, ensuring complete coverage of the crystal surface.
- **Data Acquisition:** The infrared spectrum of the sample is then recorded. The number of scans can be varied to improve the signal-to-noise ratio.
- **Data Processing:** The sample spectrum is automatically ratioed against the background spectrum to produce the final absorbance or transmittance spectrum. The ATR crystal is then cleaned with a suitable solvent.

## Mass Spectrometry (Electron Ionization)

- **Sample Introduction:** A small amount of the **N-Cyclohexyl-1,3-propanediamine** sample is introduced into the mass spectrometer, typically via a direct insertion probe or through a gas chromatograph (GC-MS). The sample is vaporized in the ion source.
- **Ionization:** In the ion source, the gaseous molecules are bombarded with a beam of high-energy electrons (typically 70 eV).<sup>[3]</sup> This causes the molecules to ionize and fragment in a reproducible manner.
- **Mass Analysis:** The resulting positively charged ions and fragment ions are accelerated into a mass analyzer (e.g., a quadrupole or time-of-flight analyzer). The analyzer separates the ions based on their mass-to-charge ratio ( $m/z$ ).
- **Detection:** An electron multiplier or other detector records the abundance of each ion at a specific  $m/z$  value, generating the mass spectrum.

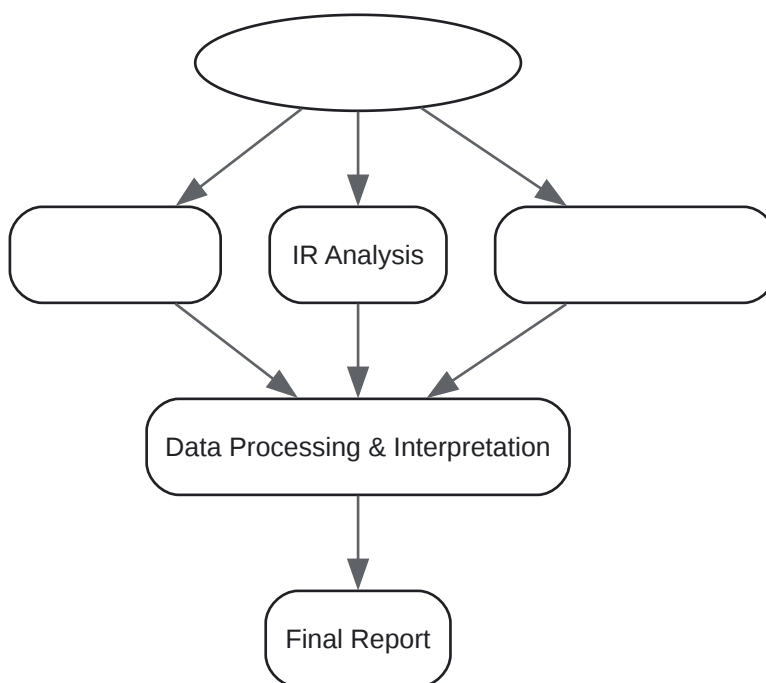
## Logical Relationships and Workflows

The following diagrams illustrate the relationship between the chemical structure and its spectral output, as well as a typical workflow for spectroscopic analysis.



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Caption: Relationship between chemical structure and spectral data.



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Caption: General experimental workflow for spectroscopic analysis.

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## References

- 1. N-Cyclohexyl-1,3-propanediamine (CAS 3312-60-5) - Chemical & Physical Properties by Cheméo [cheméo.com]
- 2. N-Cyclohexyl-1,3-propanediamine [webbook.nist.gov]
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